trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol
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Overview
Description
trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxepane with an appropriate amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol is used as a building block for synthesizing more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It can serve as a lead compound for developing new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development for treating various diseases .
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- trans-β-decalone
- trans-β-decalol
- Cyclohexane derivatives
Comparison: Compared to similar compounds, trans-(5RS,6SR)-6-Amino-2,2-dimethyl-1,3-dioxepan-5-ol stands out due to its unique bicyclic structure and the presence of both amino and hydroxyl functional groups.
Properties
Molecular Formula |
C9H19NO5 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
acetic acid;(5R,6S)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol |
InChI |
InChI=1S/C7H15NO3.C2H4O2/c1-7(2)10-3-5(8)6(9)4-11-7;1-2(3)4/h5-6,9H,3-4,8H2,1-2H3;1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI Key |
CAVNVMJRFOWJPW-GEMLJDPKSA-N |
Isomeric SMILES |
CC(=O)O.CC1(OC[C@@H]([C@H](CO1)O)N)C |
Canonical SMILES |
CC(=O)O.CC1(OCC(C(CO1)O)N)C |
Origin of Product |
United States |
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